Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-
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Overview
Description
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- is a complex organic compound with a unique structure that combines elements of furan and oxepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- typically involves multi-step procedures. One common method includes the bromination of chalcone analogs derived from dehydroacetic acid . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is explored for use in materials science, particularly in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown its potential to interact with enzymes like EGFR tyrosine kinase and Cyclooxygenase-2 .
Comparison with Similar Compounds
Similar Compounds
2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones: These compounds share a similar furan ring structure and have been studied for their anti-inflammatory and anti-cancer properties.
Furo[3,2-c]pyridine-based compounds: These compounds are known for their applications in imaging and photodynamic therapy.
Uniqueness
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl- is unique due to its specific combination of furan and oxepin rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
835613-66-6 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-methyl-2-phenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C15H16O3/c1-15(11-6-3-2-4-7-11)10-12-13(18-15)8-5-9-17-14(12)16/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
KEDWYTINCGFICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)CCCOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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